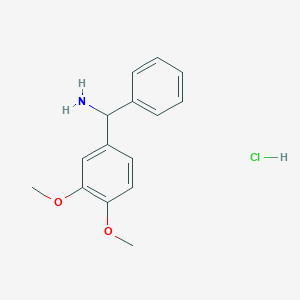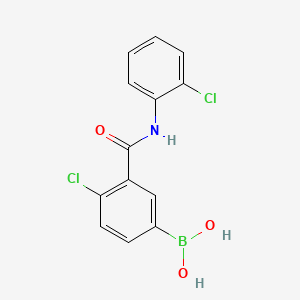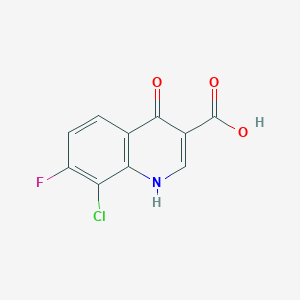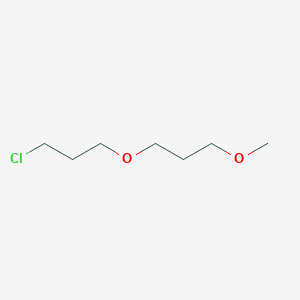
1-Chloro-3-(3-methoxypropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction typically occurs in an inert solvent, such as toluene, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Nucleophilic substitution: Products include 3-(3-methoxypropoxy)propanol, 3-(3-methoxypropoxy)propylamine, and 3-(3-methoxypropoxy)propylthiol.
Oxidation: Products include 3-(3-methoxypropoxy)propionaldehyde and 3-(3-methoxypropoxy)propionic acid.
Reduction: Products include 3-(3-methoxypropoxy)propanol and propane.
Scientific Research Applications
1-Chloro-3-(3-methoxypropoxy)propane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-methoxypropoxy)propane involves its interaction with nucleophiles, leading to the formation of various substitution products. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of chloride ions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
3-Chloropropyl methyl ether: Similar in structure but has a methyl group instead of a propoxy group.
1-Chloro-2-(2-methoxyethoxy)ethane: Similar in structure but has an ethoxy group instead of a propoxy group
Uniqueness
1-Chloro-3-(3-methoxypropoxy)propane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H15ClO2 |
|---|---|
Molecular Weight |
166.64 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
InChI Key |
ABKQBIVAKCQNKG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
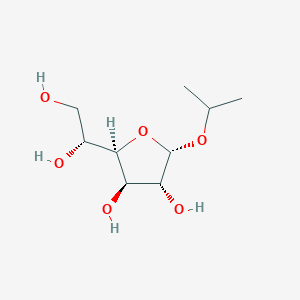
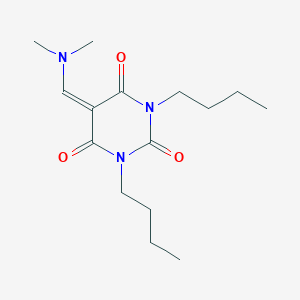
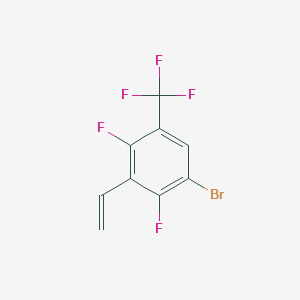
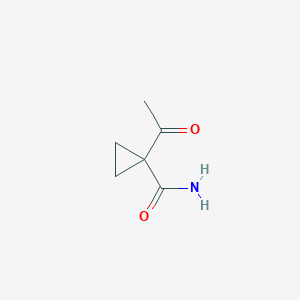
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
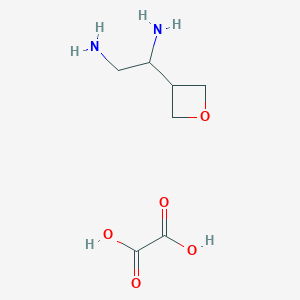
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
